molecular formula C13H16O3 B14763935 3-(Cyclopentyloxy)-5-methylbenzoic acid

3-(Cyclopentyloxy)-5-methylbenzoic acid

Cat. No.: B14763935
M. Wt: 220.26 g/mol
InChI Key: LQCHGNPZOPELHG-UHFFFAOYSA-N
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Description

3-(Cyclopentyloxy)-5-methylbenzoic acid is a substituted benzoic acid derivative featuring a cyclopentyl ether group at the 3-position and a methyl group at the 5-position of the aromatic ring. The cyclopentyloxy substituent introduces steric bulk and moderate electron-donating effects, while the methyl group enhances lipophilicity. This compound’s carboxylic acid group confers typical acidity (pKa ~4.2–4.5, estimated), making it soluble in polar aprotic solvents but poorly soluble in water.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

3-cyclopentyloxy-5-methylbenzoic acid

InChI

InChI=1S/C13H16O3/c1-9-6-10(13(14)15)8-12(7-9)16-11-4-2-3-5-11/h6-8,11H,2-5H2,1H3,(H,14,15)

InChI Key

LQCHGNPZOPELHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC2CCCC2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopentyloxy)-5-methylbenzoic acid typically involves the reaction of 3-hydroxy-5-methylbenzoic acid with cyclopentanol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of 3-(Cyclopentyloxy)-5-methylbenzoic acid may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization or chromatography is also common to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopentyloxy)-5-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of cyclopentanol derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

3-(Cyclopentyloxy)-5-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cyclopentyloxy)-5-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular pathways and physiological responses. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural and physicochemical properties of 3-(Cyclopentyloxy)-5-methylbenzoic acid with related compounds:

Compound Name Substituents Molecular Weight Solubility (Predicted) Key Properties
3-(Cyclopentyloxy)-5-methylbenzoic acid Cyclopentyloxy (C3), Methyl (C5) 248.28 Low in water; high in DMSO Steric hindrance, moderate acidity
3-Methoxycarbonyl-5-methylbenzoic acid [CAS 167299-68-5] Methoxycarbonyl (C3), Methyl (C5) 194.18 High in organic solvents Ester group increases lipophilicity; electron-withdrawing effect reduces acidity
3-Chloro-5-(methoxycarbonyl)benzoic acid Chloro (C3), Methoxycarbonyl (C5) 228.61 Moderate in ethanol Enhanced acidity due to electron-withdrawing Cl and ester groups
3-Iodo-5-methylbenzoic acid Iodo (C3), Methyl (C5) 276.03 Low in water Bulky substituent reduces solubility; potential for halogen bonding

Key Observations :

  • Acidity : Electron-withdrawing groups (e.g., Cl, methoxycarbonyl) lower the pKa of benzoic acid derivatives compared to the cyclopentyloxy group, which is electron-donating .
  • Solubility : Lipophilic substituents (cyclopentyloxy, methyl) reduce aqueous solubility, whereas polar groups (methoxycarbonyl) enhance solubility in organic solvents .

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